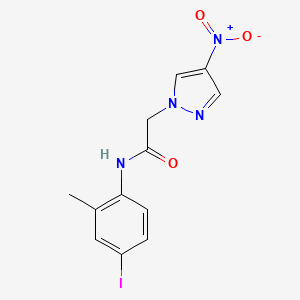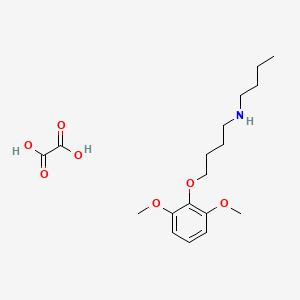
N-(3-nitrophenyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-3-propoxybenzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-(3-nitrophenyl)-3-propoxybenzamide acts as a non-specific inhibitor of chloride channels by binding to the channel pore and blocking the passage of chloride ions. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying different types of chloride channels.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell volume regulation, muscle contraction, and neurotransmitter release. It has also been shown to modulate the activity of ion channels, including calcium channels and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-nitrophenyl)-3-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. It is effective at low concentrations, making it a cost-effective tool for studying chloride channels. However, one limitation is that it is a non-specific inhibitor and may also affect other ion channels and transporters. Therefore, it is important to use appropriate controls in experiments to ensure that the observed effects are due to chloride channel inhibition.
Orientations Futures
There are several future directions for the use of N-(3-nitrophenyl)-3-propoxybenzamide in scientific research. One area of interest is the role of chloride channels in cancer cell proliferation and migration. N-(3-nitrophenyl)-3-propoxybenzamide has been shown to inhibit these processes in vitro, suggesting that it may have potential as an anti-cancer agent. Another area of interest is the development of more specific chloride channel inhibitors that can be used to study the roles of specific chloride channels in physiological processes. Overall, N-(3-nitrophenyl)-3-propoxybenzamide is a versatile tool for studying chloride channels and has potential for further research in various fields.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride and propylamine in the presence of a base. The resulting compound is then reacted with thionyl chloride to form the final product. The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide is a straightforward process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-3-propoxybenzamide has been widely used in scientific research as an inhibitor of chloride channels. Chloride channels play an important role in various physiological processes, including cell volume regulation, muscle contraction, and neurotransmitter release. By inhibiting chloride channels, N-(3-nitrophenyl)-3-propoxybenzamide can modulate these physiological processes and provide insights into their underlying mechanisms.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-9-22-15-8-3-5-12(10-15)16(19)17-13-6-4-7-14(11-13)18(20)21/h3-8,10-11H,2,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVUMWRTJGPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
![4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)

![1-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5199230.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)
![rel-(2R,3R)-3-[(4-fluorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5199242.png)



![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)